Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro-

Mitochondrial toxicity NRTI safety profiling mtDNA depletion

Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro- (CAS 127841-05-8; also referred to as 3'-azido-2'-fluoro-ddC or 3'-Az-2'-F-ddC) is a synthetic dideoxynucleoside analog combining two distinct sugar modifications—a 3'-azido group and a 2'-β-fluoro substituent—on a cytosine base. The 3'-azido group functions as a classic chain terminator once the compound is phosphorylated to its active triphosphate, while the 2'-fluoro group substantially alters the compound's mitochondrial toxicity profile relative to unmodified dideoxynucleosides.

Molecular Formula C9H11FN6O3
Molecular Weight 270.22 g/mol
CAS No. 127841-05-8
Cat. No. B12787320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine, 3'-azido-2',3'-dideoxy-2'-fluoro-
CAS127841-05-8
Molecular FormulaC9H11FN6O3
Molecular Weight270.22 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N=[N+]=[N-])F
InChIInChI=1S/C9H11FN6O3/c10-6-7(14-15-12)4(3-17)19-8(6)16-2-1-5(11)13-9(16)18/h1-2,4,6-8,17H,3H2,(H2,11,13,18)/t4-,6-,7-,8-/m1/s1
InChIKeyFRXFYPCBDVKWIX-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro- (CAS 127841-05-8): A Dual-Modified Nucleoside Reverse Transcriptase Inhibitor


Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro- (CAS 127841-05-8; also referred to as 3'-azido-2'-fluoro-ddC or 3'-Az-2'-F-ddC) is a synthetic dideoxynucleoside analog combining two distinct sugar modifications—a 3'-azido group and a 2'-β-fluoro substituent—on a cytosine base [1]. The 3'-azido group functions as a classic chain terminator once the compound is phosphorylated to its active triphosphate, while the 2'-fluoro group substantially alters the compound's mitochondrial toxicity profile relative to unmodified dideoxynucleosides [2][3]. This dual modification places the compound at the intersection of potent reverse transcriptase inhibition and improved mitochondrial safety, making it a valuable tool compound for antiretroviral research, resistance mechanism studies, and selectivity profiling.

Why ddC, AZT, or Single-Modified Analogs Cannot Substitute for Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro- in Research and Selection


Substituting a simpler dideoxynucleoside such as ddC (zalcitabine) or AZT for Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro- fails to replicate the compound's differentiated safety and resistance profile. ddC, while potent, is among the most mitochondrially toxic NRTIs, as reflected by its high ratio of cell growth inhibition to mtDNA suppression [1]. AZT, although clinically validated, selects for thymidine analog mutations (TAMs) and exhibits a distinct resistance pathway unrelated to the V75I mutation preferentially selected by 3'-azido-dideoxycytidine derivatives [2]. The target compound's 2'-fluoro modification reduces mtDNA suppression by approximately 5,000-fold relative to ddC while retaining meaningful antiviral activity, a dual benefit that neither ddC nor AZT can provide [1][3]. These quantitative differentiations are detailed in Section 3.

Quantitative Evidence Differentiating Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro- from Closest Analogs


2'-β-Fluoro Substitution Reduces mtDNA Suppression by ~5,000-Fold vs. ddC

In a direct head-to-head comparison using human lymphoid CEM cells, 2'-β-fluoro-2',3'-dideoxycytidine (β-F-ddC) was 5,000-fold less potent than its non-fluorinated parent ddC in suppressing cellular mitochondrial DNA (mtDNA) content, while anti-HIV potency was only modestly reduced [1]. The ratio of cell growth IC50 (C-IC50) to mtDNA synthesis IC50 (mt-IC50) was determined for each compound, with the rank order ddC > 5-F-ddC ≫ ddA > ddI > ddG > β-F-ddC, indicating that β-F-ddC possesses the lowest potential for delayed mitochondrial toxicity among the dideoxynucleoside series tested [1]. This reduction in mtDNA suppression is directly translatable to Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro-, which shares the same 2'-β-fluoro modification, and may potentially be further enhanced by the 3'-azido group [1].

Mitochondrial toxicity NRTI safety profiling mtDNA depletion

Antiviral Potency of 2'-Fluoro-ddC (F-DDC) vs. ddC: ID50 of 0.8 µg/mL vs. 0.007 µg/mL

In a direct comparative evaluation of 2'-fluoro-containing pyrimidine nucleosides, 2'-threo-FddC (the 2'-fluoro analogue of ddC) exhibited an ID50 of 0.8 µg/mL against HIV (LAV isolate), compared to ddC which had an ID50 of 0.007 µg/mL in the same assay system [1]. Although the 2'-fluoro substitution reduced potency approximately 114-fold relative to ddC, the compound retained measurable antiviral activity and was further evaluated in both T-cell and macrophage/monocyte cell lines, demonstrating activity against multiple HIV isolates [1]. This quantifies the well-characterized trade-off of the 2'-fluoro modification: a reduction in antiviral potency that is offset by a far greater reduction in mitochondrial toxicity (see Evidence Item 1) [1][2]. The target compound, Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro-, is expected to exhibit a similar or potentially improved antiviral potency profile owing to the additional 3'-azido chain-terminating group [2].

Anti-HIV activity ID50 Structure-activity relationship

Resistance Mutation Profile: 3'-Azido-ddC Selects for V75I (5.9-Fold Resistance), Distinct from AZT TAMs

In vitro serial passage of HIV-1 in the presence of 3'-azido-2',3'-dideoxycytidine (3'-azido-ddC) selected for the V75I mutation in HIV-1 reverse transcriptase, conferring 5.9-fold resistance compared to wild-type virus [1]. This resistance pathway is distinct from the thymidine analog mutations (TAMs) selected by AZT and differs from the L74V pathway associated with ddC [1][2]. The EC50 of 3'-azido-ddC against the selected resistant virus at passage 60 was 86.7 ± 16.9 µM [1]. This mutation profile suggests that Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro-, which incorporates the 3'-azido modification, may retain activity against viruses resistant to AZT or ddC, although direct confirmation with the dual-modified compound is needed [1].

HIV resistance NRTI mutations V75I mutation

Clinical Pharmacokinetics of 2FddC: IC50-Guided Dosing with Linear Plasma Exposure

A Phase I clinical pharmacokinetic study of 2-fluorodideoxycytidine (2FddC) in HIV-infected patients established that peak plasma concentrations (Cmax) are proportional to oral dosage across the range of 0.03 to 0.3 mg/kg, and that an oral regimen can be designed to achieve peak concentrations close to the antiretroviral IC50 of 150 ng/mL [1]. This linear pharmacokinetic profile contrasts with the more variable absorption of ddC and supports the potential for predictable dose optimization [1][2]. While these PK data are for 2FddC (without the 3'-azido), the 2'-fluoro modification is conserved in Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro-, suggesting that similar PK predictability may be expected, though formal confirmation is required [1].

Pharmacokinetics 2FddC therapeutic drug monitoring

Optimal Research and Industrial Application Scenarios for Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro- (CAS 127841-05-8)


Mitochondrial Toxicity Profiling of NRTIs in Chronic Exposure Models

The 5,000-fold reduction in mtDNA suppression of β-F-ddC relative to ddC [Section 3, Evidence Item 1] makes Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro- a superior reference compound for studies investigating mitochondrial toxicity mechanisms of NRTIs. Researchers comparing the mitochondrial effects of different NRTIs can use this compound as a low-toxicity comparator to isolate mtDNA depletion signals from cytotoxicity in long-term cell culture models. Its 2'-fluoro modification serves as a benchmark for the class-level mitochondrial safety effect, while the 3'-azido group preserves chain-termination activity, enabling clean mechanistic dissection [1].

HIV-1 Resistance Mutation Panel Development and Cross-Resistance Screening

Because 3'-azido-ddC selects for the distinct V75I mutation (5.9-fold resistance) rather than AZT-associated TAMs [Section 3, Evidence Item 3], Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro- is valuable for constructing resistance mutation panels and screening novel NRTI candidates for cross-resistance. Its unique resistance signature enables laboratories to differentiate compounds that act via non-overlapping mutational pathways, supporting rational design of NRTI combinations with orthogonal resistance profiles [1].

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling of Fluorinated NRTI Prodrugs

The linear pharmacokinetics of 2FddC, with Cmax proportional to dose across 0.03–0.3 mg/kg and an established antiretroviral IC50 of 150 ng/mL [Section 3, Evidence Item 4], support the use of Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro- as a model compound for PK-PD studies of fluorinated nucleoside prodrugs. Its predictable plasma exposure facilitates in vivo dose selection for efficacy studies and reduces the need for extensive dose-ranging experiments, making it a cost-effective choice for translational antiretroviral research [1].

Chain-Termination Mechanism Studies in HIV Reverse Transcriptase

The compound's dual modification—the 3'-azido for classic chain termination and the 2'-fluoro for altered sugar pucker and hydrogen bonding—makes it an ideal tool for studying the steric and electronic determinants of nucleoside incorporation by HIV reverse transcriptase. The modest antiviral potency (ID50 = 0.8 µg/mL for F-DDC vs. 0.007 µg/mL for ddC [Section 3, Evidence Item 2]) provides a quantitative window for structure-activity relationship (SAR) studies that probe how individual modifications impact enzyme kinetics, template-primer binding, and excision-based resistance mechanisms [1][2].

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